molecular formula C7H7FOS B062917 1-Fluoro-4-[(S)-methylsulfinyl]benzene CAS No. 175911-67-8

1-Fluoro-4-[(S)-methylsulfinyl]benzene

Cat. No.: B062917
CAS No.: 175911-67-8
M. Wt: 158.2 g/mol
InChI Key: PQOHTVHAGPPTEE-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Fluoro-4-[(S)-methylsulfinyl]benzene (CAS 658-14-0) is a chiral organosulfur compound featuring a fluorine atom and a methylsulfinyl group at the para positions of a benzene ring. The sulfinyl group confers stereogenicity, making the (S)-enantiomer significant in asymmetric synthesis and catalysis . This compound is synthesized via photoredox catalysis using a nitrogen-doped carbon nanosolenoid (N-CNS), achieving a high yield of 90.9% under mild conditions . Its structure is confirmed by <sup>1</sup>H NMR (δ 2.80 ppm for methylsulfinyl) and <sup>13</sup>C NMR (δ 41.3 ppm for sulfinyl-attached carbon) . With 99% purity, it is utilized in applications ranging from enzyme activity probes to photoredox reactions, leveraging its chiral center and electronic properties .

Properties

CAS No.

175911-67-8

Molecular Formula

C7H7FOS

Molecular Weight

158.2 g/mol

IUPAC Name

1-fluoro-4-[(S)-methylsulfinyl]benzene

InChI

InChI=1S/C7H7FOS/c1-10(9)7-4-2-6(8)3-5-7/h2-5H,1H3/t10-/m0/s1

InChI Key

PQOHTVHAGPPTEE-JTQLQIEISA-N

SMILES

CS(=O)C1=CC=C(C=C1)F

Isomeric SMILES

C[S@](=O)C1=CC=C(C=C1)F

Canonical SMILES

CS(=O)C1=CC=C(C=C1)F

Synonyms

Benzene, 1-fluoro-4-[(S)-methylsulfinyl]- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of Sulfur-Containing Benzene Derivatives

Compound Name Sulfur Oxidation State Para-Substituent Key Properties/Applications References
This compound +4 (Sulfinyl) -F Chiral catalyst; enzyme probes
1-Methoxy-4-(methylsulfinyl)benzene +4 -OCH3 EDG stabilizes ring; 90% synthesis yield
1-Fluoro-4-(methylsulfonyl)benzene +6 (Sulfonyl) -F High stability; pharmaceutical uses
1-Fluoro-4-(methylsulfanyl)benzene -2 (Thioether) -F Nucleophilic sulfur; precursor to sulfoxides

Research Findings

  • Synthetic Efficiency : The N-CNS photocatalyst enables near-quantitative yields for sulfinylbenzenes, regardless of the para-substituent’s electronic nature, highlighting its versatility .
  • Enantioselectivity : The (S)-sulfinyl configuration is essential for detecting bacterial MsrA activity, demonstrating >90% selectivity in enzyme assays .
  • Electronic Effects : Fluorine’s EWG character accelerates sulfoxide formation in photoredox reactions compared to methoxy-substituted analogs .

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